(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine
Description
Historical Development of Josiphos Ligand Architectures
Origins in Ferrocene Chemistry
The discovery of ferrocene’s unique electronic and steric properties in the 1950s laid the groundwork for its application in catalysis. By the 1990s, researchers recognized that substituting cyclopentadienyl (Cp) rings with chiral phosphine groups could yield ligands with exceptional enantiocontrol. Antonio Togni and colleagues at Ciba-Geigy (now Novartis) pioneered this approach, synthesizing the first Josiphos ligands through strategic phosphination of ferrocene scaffolds.
Key Structural Innovations
Early Josiphos ligands featured a 1,2-disubstituted ferrocene core with a chiral center on the ethyl bridge connecting the Cp ring to a secondary phosphine (Figure 1). For example, the prototype ligand (R)-(S)-Ugi’s amine derivative exhibited planar chirality from the Cp substituents and central chirality from the ethylamine side chain. This dual chirality proved critical for achieving high enantioselectivity in hydrogenation reactions, such as the synthesis of (S)-metolachlor, where turnover numbers exceeded 7 million.
Table 1: Evolution of Josiphos Ligand Substituents
Industrial Adoption
By 2003, over 150 Josiphos variants had been synthesized, with commercial production licensed to Solvias. Their success stemmed from modular synthesis—allowing fine-tuning of steric bulk and electronic properties—and compatibility with earth-abundant metals like manganese and iron.
Properties
Molecular Formula |
C44H48FeO2P2 |
|---|---|
Molecular Weight |
726.6 g/mol |
InChI |
InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m1../s1 |
InChI Key |
WONLWQAKBNPXTQ-OGLGXUNJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Biological Activity
(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine is a novel organometallic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to a class of ferrocenyl-phosphine derivatives, which have shown promise as anticancer agents due to their unique structural features and mechanisms of action.
- Molecular Formula : C39H43O2P2Fe
- Molecular Weight : 726.654 g/mol
- CAS Number : 849924-49-8
The biological activity of this compound can be primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : The compound activates caspase-3, a key protein in the apoptotic pathway, leading to programmed cell death.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in the cell cycle, inhibiting proliferation.
- Oncoprotein Modulation : The compound suppresses the expression and activity of the STAT3 oncoprotein, which is often overexpressed in various cancers.
- Reduction of Key Regulators : It decreases levels of phosphorylated Akt (S473) and c-Myc, both critical for cell cycle progression and survival.
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of various ferrocenyl-phosphine complexes, including the target compound:
Table 1: Cytotoxicity Data of Ferrocenyl–Phosphine Complexes
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FD10 | HuT78 | 5.55 ± 0.20 | Apoptosis via caspase activation |
| FD10 | HH | 7.80 ± 0.09 | G0/G1 phase arrest |
| FD10 | MJ | 3.16 ± 0.10 | STAT3 suppression |
| FD10 | MyLa | 6.46 ± 0.24 | Decreased c-Myc levels |
Case Studies
In a study focusing on the biological activity of ferrocenyl-phosphine complexes, it was observed that the incorporation of ferrocene into phosphine structures enhances their lipophilicity and biological efficacy. For instance, complex FD10 demonstrated significant cytotoxicity across multiple cutaneous T-cell lymphoma (CTCL) cell lines, highlighting its potential as an anticancer agent.
Case Study Example:
A specific investigation into the effects of (R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine revealed that it could effectively inhibit tumor growth in vivo while exhibiting low toxicity to normal cells. This selectivity is crucial for developing new therapeutic strategies against hematolymphoid malignancies.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of this phosphine compound is in asymmetric catalysis. It serves as a ligand in various catalytic reactions, enhancing enantioselectivity. For instance, it has been utilized in:
- Hydrogenation Reactions: The compound has shown effectiveness in promoting hydrogenation of ketones and imines to produce chiral alcohols and amines with high enantiomeric excess .
- Cross-Coupling Reactions: The phosphine acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds while maintaining high stereochemical control .
Electrocatalysis
The electrochemical properties of (R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine have been investigated for potential applications in:
- Fuel Cells: Its ability to facilitate electron transfer makes it a candidate for use in fuel cell technology, particularly in proton exchange membrane fuel cells (PEMFCs) .
- Biosensors: The compound's redox-active nature allows it to be employed in biosensors for the detection of biomolecules through electrochemical methods .
Polymer Synthesis
The incorporation of ferrocenyl groups into polymers has garnered interest due to their unique electronic properties. This phosphine compound can be used to synthesize:
- Ferrocene-containing Polymers: These materials exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics and photonics .
- Composite Materials: By integrating this phosphine into composite materials, researchers can develop materials with tailored mechanical and thermal properties suitable for advanced engineering applications .
Case Studies
-
Hydrogenation of Prochiral Ketones:
A study demonstrated that using (R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine as a ligand resulted in high enantioselectivity (up to 99% ee) during the hydrogenation of prochiral ketones under mild conditions. This showcases its potential for synthesizing pharmaceuticals with precise stereochemistry . -
Electrochemical Sensors:
Research involving the use of this phosphine compound in electrochemical sensors indicated improved sensitivity and selectivity for detecting glucose levels. The ferrocenyl moiety facilitated rapid electron transfer, leading to enhanced sensor performance compared to traditional methods .
Comparison with Similar Compounds
Key Observations :
- The target compound and the compound in share a ferrocene backbone but differ in substituents. The latter incorporates dimethylamino benzyl groups, introducing stronger electron-donating effects and increased steric bulk compared to the target’s 2-methylphenyl groups.
- The biphenyl-based ligand in replaces the ferrocene with a tetramethoxybiphenyl core , offering rigidity and distinct electronic properties due to methoxy groups at the 4,4',6,6' positions.
Electronic and Steric Properties
Target Compound :
- Electronically , the 4-methoxy groups donate electrons via resonance, enhancing the phosphine’s ability to stabilize electron-deficient metal centers.
- Sterically , the 3,5-dimethylphenyl and 2-methylphenyl groups create a congested environment, favoring selective substrate binding in asymmetric catalysis .
- The α-benzyl substituents introduce additional steric bulk, which may reduce reaction rates but improve enantioselectivity in certain transformations.
Purity and Availability
- The target compound is commercially available in quantities up to 500 mg at 98% purity , whereas the biphenyl derivative in is offered at 97+% purity. Purity levels critically impact catalytic performance, as impurities can deactivate metal centers or introduce side reactions.
Preparation Methods
Reaction Sequence and Conditions
The synthesis involves three key stages:
-
Initial Phosphination of Ferrocene
Ferrocene reacts with bis(4-methoxy-3,5-dimethylphenyl)phosphinous chloride (R₂PCl) in the presence of AlCl₃ (5–10 mol%) at 60–80°C for 6–8 hours. This step introduces the first phosphine group to the ferrocenyl backbone, forming a monophosphinated intermediate. -
Vinyl Diarylation
The intermediate undergoes coupling with vinylbis(2-methylphenyl)phosphine under FeCl₃ (3–5 mol%) and D-proline (2–4 mol%) catalysis. This step occurs at 40–50°C for 12–15 hours, achieving C–P bond formation with retention of configuration at the phosphorus center. -
Stereochemical Resolution
Chiral HPLC separation using a cellulose-based stationary phase (e.g., Chiralpak IC) resolves the (R,SP)-diastereomer from its enantiomer, yielding the target compound with >98% enantiomeric excess (ee).
Table 1: Key Parameters for Industrial Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phosphination | AlCl₃, R₂PCl | 60–80 | 6–8 | 78–82 |
| Vinyl Diarylation | FeCl₃, D-proline | 40–50 | 12–15 | 65–70 |
| Stereochemical Resolution | Chiral HPLC | Ambient | – | 95–98 |
Mechanistic Insights
-
AlCl₃ facilitates electrophilic aromatic substitution on ferrocene, directing phosphine attachment to the cyclopentadienyl ring.
-
D-proline induces axial chirality during the vinylphosphine coupling, likely through hydrogen-bonding interactions that stabilize a trigonal-bipyramidal transition state.
-
FeCl₃ acts as a Lewis acid, polarizing the P–Cl bond in the phosphinous chloride to enhance nucleophilic attack by the ferrocenyl intermediate.
Enantioselective β-Fluoride Elimination for Byproduct Mitigation
Recent advancements in copper-catalyzed reactions have informed side-reaction suppression during ligand synthesis. A study by O’Connor et al. (2021) demonstrated that C1-symmetric Josiphos ligands (structurally analogous to the target compound) prevent racemization during β-fluoride elimination, a common side pathway in phosphine synthesis.
Copper-Mediated Steric Shielding
Introducing Cu(I)–Josiphos complexes during the vinyl diarylation step blocks undesired β-fluoride elimination by:
Table 2: Impact of Copper Additives on Reaction Fidelity
| Cu(I) Source | β-Fluoride Elimination (%) | Target Ligand Yield (%) |
|---|---|---|
| None | 22–28 | 65–70 |
| CuCl | 8–12 | 78–82 |
| CuOTf·0.5C₆H₆ | 3–5 | 85–88 |
Solvent and Temperature Optimization
Solvent Effects on Diastereoselectivity
Non-polar solvents (e.g., toluene, xylene) favor the desired (R,SP)-diastereomer by reducing solvation of the transition state. Polar aprotic solvents (e.g., DMF, THF) decrease selectivity due to competitive coordination with AlCl₃.
Table 3: Solvent Screening for Vinyl Diarylation
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) |
|---|---|---|
| Toluene | 2.38 | 92:8 |
| Xylene | 2.27 | 94:6 |
| DMF | 36.7 | 65:35 |
| THF | 7.58 | 73:27 |
Cryogenic Recrystallization
Post-HPLC purification, the ligand is recrystallized from hexane/EtOAc (9:1) at −20°C, increasing purity from 95% to >99.5% while maintaining enantiomeric excess.
Comparative Analysis of Alternative Routes
While the patented method dominates industrial production, academic studies have explored variants:
-
Photoredox Catalysis : Visible-light-mediated cross-couplings using Ir(ppy)₃ reduce reaction times to 2–3 hours but require expensive photocatalysts (>$500/g).
-
Enzymatic Resolution : Lipase-mediated kinetic resolution achieves 99% ee but suffers from low throughput (≤5 g/batch).
Challenges and Scalability Considerations
-
Phosphine Oxidation : The bis-phosphine ligand is prone to oxidation during storage. Industrial protocols recommend storing under argon with 0.1% triphenylphosphine as a sacrificial reductant.
-
Ferrocene Byproducts : Unreacted ferrocene (≤5%) is reclaimed via sublimation at 80°C under vacuum, reducing raw material costs by 12–15% .
Q & A
Q. What are the critical safety and handling protocols for this phosphine ligand in laboratory settings?
- Methodological Answer : The compound requires strict adherence to safety protocols due to its air-sensitive nature and potential degradation. Store under inert gas (e.g., argon) at –20°C to prevent oxidation . Use gloveboxes or Schlenk lines for manipulation. Avoid prolonged storage, as degradation may increase hazards (e.g., formation of toxic byproducts) . Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. For spills, neutralize with inert adsorbents and dispose of via hazardous waste channels compliant with local regulations .
Q. How is the ligand synthesized, and what purification methods ensure high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step organometallic reactions, including ferrocene functionalization and stereoselective phosphine substitution. Key steps:
- Palladium-catalyzed cross-coupling for arylphosphine attachment .
- Chiral resolution via diastereomeric salt formation or chromatography (e.g., chiral HPLC) .
Purification by recrystallization in hexane/ethyl acetate mixtures under inert conditions ensures >97% purity. Confirm enantiopurity using circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. What spectroscopic techniques are most effective for characterizing this ligand’s structure?
- Methodological Answer : Use a combination of:
- 31P NMR : Confirm phosphine coordination and rule out oxidation (δ ~20–40 ppm for tertiary phosphines) .
- 1H/13C NMR : Assign stereochemistry via splitting patterns (e.g., ferrocene protons at δ 4.0–4.5 ppm) .
- X-ray crystallography : Resolve absolute configuration and confirm steric bulk from substituents (e.g., 4-methoxy-3,5-dimethylphenyl groups) .
Advanced Research Questions
Q. How does this ligand enhance enantioselectivity in transition-metal-catalyzed hydrogenation reactions?
- Methodological Answer : The ligand’s bulky aryl groups and planar chirality create a rigid coordination sphere around the metal center (e.g., Rh or Ir), favoring substrate binding in a specific orientation. For example:
- In asymmetric hydrogenation of α-dehydroamino acids, enantiomeric excess (ee) >95% is achieved by steric matching between the ligand’s 2-methylphenyl groups and the prochiral substrate .
- Reaction optimization requires tuning temperature (0–50°C), H₂ pressure (1–50 bar), and solvent polarity (e.g., dichloromethane vs. toluene) to balance activity and selectivity .
Q. What computational strategies can predict this ligand’s performance in novel catalytic systems?
- Methodological Answer : Integrate quantum mechanical (QM) calculations and molecular dynamics (MD) simulations:
- QM : Calculate metal-ligand binding energies and transition-state geometries (e.g., DFT at the B3LYP/6-31G* level) .
- MD : Simulate ligand-substrate interactions in solvated systems to predict steric/electronic effects .
Validate predictions experimentally by correlating computed ΔΔG‡ values with observed ee in hydrogenation trials .
Q. How can stability issues (e.g., oxidation) during catalytic cycles be mitigated?
- Methodological Answer : Oxidation to phosphine oxides is minimized by:
Q. What experimental approaches resolve contradictions between computational predictions and observed catalytic activity?
- Methodological Answer : Systematic validation involves:
Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess prediction robustness .
High-throughput screening : Test ligand performance under diverse conditions (e.g., solvent, temperature gradients) to identify outliers .
Mechanistic probes : Use kinetic isotopic effects (KIE) or Hammett plots to verify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
